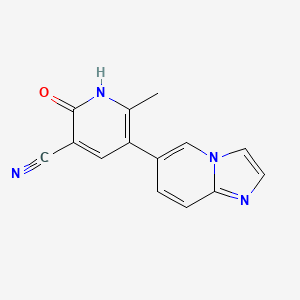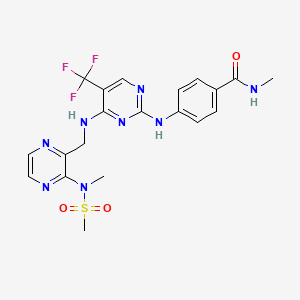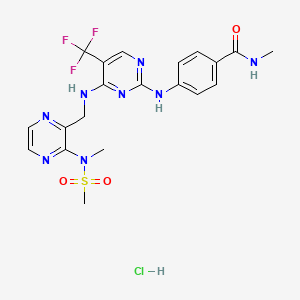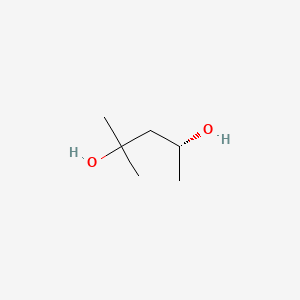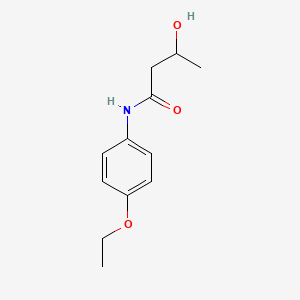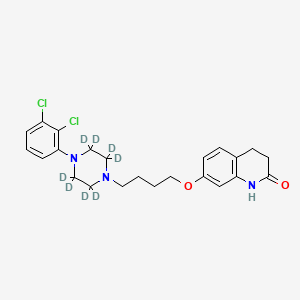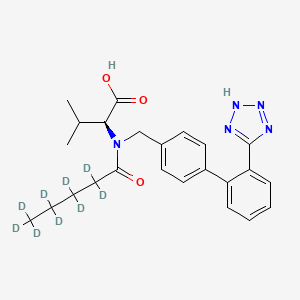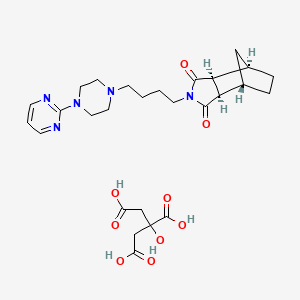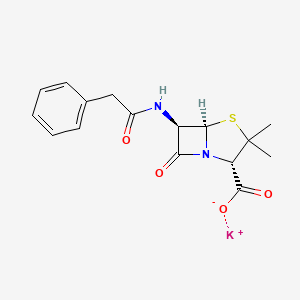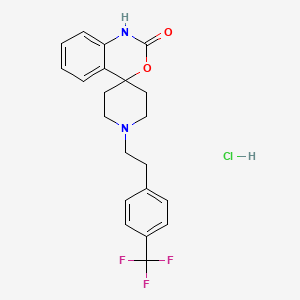
Exatecan mesylate
Übersicht
Beschreibung
Exatecan mesylate is a water-soluble derivative of camptothecin with antineoplastic activity . It exhibits stronger topoisomerase-I inhibitory and antitumor activities and is highly effective against P-glycoprotein (P-gp) mediated multi-drug resistant cells .
Synthesis Analysis
Exatecan mesylate has been synthesized through a 7-step synthetic route starting from compound 5 . The first step of iodination reaction has better selectivity, efficiently avoiding undesirable positional isomers . A study describes the synthesis and characterization of a PEG-Exa prodrug .
Molecular Structure Analysis
The empirical formula of Exatecan mesylate is C24H22FN3O4· CH3SO3H . Its molecular weight is 531.55 . The InChI string and SMILES string provide detailed information about its molecular structure .
Chemical Reactions Analysis
Exatecan mesylate has been used in the synthesis of various formulations including peptides, liposomes, polyethylene glycol nanoparticles, and antibody–drug conjugates . A study describes the synthesis of a PEG-Exa prodrug and its pharmacokinetics in mice .
Physical And Chemical Properties Analysis
Exatecan mesylate is a powder that is white to beige in color . It is soluble in DMSO at 2 mg/mL when warmed . It should be stored in desiccated conditions at temperatures between -10 to -25°C .
Wissenschaftliche Forschungsanwendungen
- Combination Therapy : Exatecan has been studied in combination with gemcitabine for advanced pancreatic cancer treatment .
- Clinical Trials : Ongoing trials investigate Exatecan-based ADCs for sarcoma, leukemia, lymphoma, lung cancer, and liver cancer .
- Clinical Trial : A multicenter, randomized, phase III trial compared Exatecan plus gemcitabine versus gemcitabine alone in advanced pancreatic cancer. The combination therapy showed promise .
- Phase I Study : Researchers determined the maximum tolerated dose (MTD) of Exatecan in patients with advanced malignancies. Toxicities associated with Exatecan were characterized .
Topoisomerase-I Inhibition and Antitumor Activity
Solid Tumors and Antibody-Drug Conjugates (ADCs)
Pancreatic Cancer Treatment
Pharmacokinetics and Toxicity Studies
Wirkmechanismus
Mode of Action
Exatecan mesylate interacts with TOP1 by binding at the interface of the cleaved DNA and TOP1, resulting in trapped TOP1-DNA cleavage complexes (TOP1ccs) . This trapping of TOP1ccs causes DNA damage leading to cell death and inhibition of TOP1-mediated DNA relaxation .
Biochemical Pathways
The primary mechanism involved in cellular penetration of Exatecan is mediated by the Equilibrative Nucleoside Transporter ENT2 . ENT2 shows elevated expression in a substantial subset of cancer types in comparison to healthy tissues . In vitro experiments have validated the nuclear localization of Exatecan, where it triggers the activation of the DNA damage repair pathway (DDR) . As a consequence of the profound DNA damage, exposure to Exatecan leads to cell death .
Pharmacokinetics
Exatecan exhibits dose-proportional pharmacokinetics . The mean steady-state concentration values range from 6.88 to 19.41 ng/ml at Exatecan dose levels ranging from 0.15 to 0.30 mg/m^2/day . These values are similar to IC50 values against human tumor cell lines treated for shorter periods . The terminal elimination half-life of Exatecan is approximately 8 hours, and it has a clearance of 2 l/h/m^2 .
Result of Action
Exatecan mesylate exhibits stronger TOP1 inhibitory and antitumor activities compared to other clinically approved TOP1 inhibitors . It is highly effective against P-glycoprotein (P-gp) mediated multi-drug resistant cells . The exposure to Exatecan leads to cell death, exhibiting low nanomolar EC50 values across a diverse range of cell lines .
Action Environment
The action of Exatecan mesylate can be influenced by environmental factors. For instance, the formulation of Exatecan as a protracted 21-day continuous intravenous infusion is safe and feasible for both minimally pretreated and heavily pretreated patients . Furthermore, the combination of Exatecan with ataxia telangiectasia and Rad3-related kinase (ATR) inhibitors has shown to significantly suppress tumor growth in mouse xenografts .
Safety and Hazards
Zukünftige Richtungen
Exatecan mesylate is being developed as a tumor-targeted-delivery warhead in various formulations . It has shown potency as a TOP1 inhibitor and has clinical potential in combination with ATR inhibitors, using SLFN11 and HRD as predictive biomarkers . A clinically developed pH-sensitive peptide–exatecan conjugate that selectively targets cancer cells is currently in clinical trials .
Eigenschaften
IUPAC Name |
(10S,23S)-23-amino-10-ethyl-18-fluoro-10-hydroxy-19-methyl-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN3O4.CH4O3S/c1-3-24(31)14-6-18-21-12(8-28(18)22(29)13(14)9-32-23(24)30)19-16(26)5-4-11-10(2)15(25)7-17(27-21)20(11)19;1-5(2,3)4/h6-7,16,31H,3-5,8-9,26H2,1-2H3;1H3,(H,2,3,4)/t16-,24-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BICYDYDJHSBMFS-GRGFAMGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)N)O.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)N)O.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26FN3O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10168766 | |
| Record name | Exatecan mesylate anhydrous | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10168766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
531.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Exatecan mesylate anhydrous | |
CAS RN |
169869-90-3 | |
| Record name | Exatecan mesylate anhydrous | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0169869903 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Exatecan mesylate anhydrous | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10168766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EXATECAN MESYLATE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y76278R9RJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary target of DX-8951f (Exatecan Mesylate)?
A1: DX-8951f is a topoisomerase I inhibitor. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q2: How does DX-8951f interact with topoisomerase I?
A2: DX-8951f stabilizes the cleavable complex formed between topoisomerase I and DNA, preventing the religation of DNA breaks. [, , , ] This leads to the accumulation of DNA double-strand breaks. [, ]
Q3: What are the downstream effects of topoisomerase I inhibition by DX-8951f?
A3: The accumulation of DNA double-strand breaks disrupts DNA replication and transcription, ultimately triggering apoptotic cell death. [, , , , , ]
Q4: What is the molecular formula and weight of DX-8951f?
A4: The molecular formula of DX-8951f is C24H23FN2O8S · 2H2O (as dihydrate) [, ] and its molecular weight is 554.55 g/mol (anhydrous form) or 590.59 g/mol (dihydrate). []
Q5: Is there any spectroscopic data available for DX-8951f?
A5: The research papers provided do not contain specific spectroscopic data (e.g., NMR, IR) for DX-8951f.
Q6: Is there information available on the material compatibility and stability of DX-8951f under various conditions?
A6: The provided research focuses on the pharmacological and clinical aspects of DX-8951f. Information on material compatibility and stability under various conditions is not discussed.
Q7: Does DX-8951f exhibit any catalytic properties?
A7: DX-8951f is a topoisomerase I inhibitor and does not possess catalytic properties. Its mechanism of action relies on binding and inhibiting the enzyme rather than catalyzing a chemical reaction.
Q8: How does the hexacyclic structure of DX-8951f contribute to its activity compared to other camptothecin derivatives?
A9: DX-8951f's hexacyclic structure contributes to its potent topoisomerase I inhibitory activity. [, , ] While the papers don't directly compare its activity to other camptothecin derivatives based solely on its hexacyclic structure, they consistently highlight its greater potency compared to topotecan and CPT-11. [, , , ]
Q9: Are there any specific structural modifications of DX-8951f that could potentially enhance its activity, potency, or selectivity?
A10: While the provided papers don't delve into specific structural modifications of DX-8951f for enhanced activity or selectivity, they provide insights into modifications of other camptothecin analogs. For instance, increasing lipophilicity through A,B,E-ring modifications is mentioned as a strategy to improve blood stability in other camptothecin derivatives. []
Q10: What is known about the stability of DX-8951f under various conditions?
A11: DX-8951f is a water-soluble compound. [, , , , , ] Research shows that it is metabolized in the liver primarily by CYP3A4 and CYP1A2 enzymes. [] Specific details about its stability under various pH, temperature, or storage conditions are not provided in the research.
Q11: What formulation strategies have been explored to improve the stability, solubility, or bioavailability of DX-8951f?
A12: DX-8951f is typically administered intravenously. [, , , , , , , , , ] One study explored a macromolecular prodrug, DE-310, which utilizes a macromolecular carrier system to improve tumor targeting and prolong exposure to DX-8951f. [, ] Another study mentions a 21-day continuous intravenous infusion as a way to achieve protracted systemic exposure. []
Q12: Is there information available regarding the SHE regulations and compliance of DX-8951f?
A12: The provided research primarily focuses on the pharmacological and clinical aspects of DX-8951f. Information about specific SHE regulations and compliance is not discussed in these papers.
Q13: What is the absorption, distribution, metabolism, and excretion (ADME) profile of DX-8951f?
A14: DX-8951f exhibits linear pharmacokinetics within the tested dose range. [, , ] It is primarily metabolized in the liver by CYP3A4 and CYP1A2 enzymes, [] and excretion is predominantly through feces. [] The terminal elimination half-life varies depending on the administration schedule, ranging from approximately 7 hours for a 30-minute infusion to approximately 8 hours for a weekly infusion. [, ]
Q14: What is the in vitro activity of DX-8951f against various cancer cell lines?
A16: DX-8951f demonstrates potent in vitro cytotoxic activity against a broad range of human tumor cell lines, including lung, colorectal, ovarian, prostate, liver, and pancreatic cancer cells. [, , , , , ]
Q15: Has DX-8951f shown efficacy in in vivo animal models?
A17: Yes, DX-8951f exhibits significant antitumor activity in various human tumor xenograft models in mice, including models of pancreatic, gastric, and lung cancers. [, , , ] It also demonstrates activity in a severe combined immunodeficient (SCID) mouse model of human acute myelogenous leukemia. []
Q16: What are the key findings from clinical trials evaluating DX-8951f?
A18: Clinical trials have investigated DX-8951f in various cancers, including gastric, ovarian, pancreatic, and breast cancers. While it shows some promising activity in Phase I and II trials, [, , , , , , ] a Phase III trial in pancreatic cancer did not demonstrate a survival benefit over gemcitabine alone. [, ]
Q17: What are the known resistance mechanisms associated with DX-8951f?
A19: One study indicated that breast cancer resistance protein (BCRP) might play a role in DX-8951f resistance, as reduced intracellular accumulation of topotecan, another topoisomerase I inhibitor, was linked to BCRP activity in resistant cell lines. []
Q18: What are the main toxicities observed with DX-8951f in preclinical and clinical studies?
A21: The primary dose-limiting toxicity of DX-8951f is myelosuppression, particularly neutropenia. [, , , , , , , , , , , , ] Other common side effects include thrombocytopenia, nausea, vomiting, diarrhea, fatigue, and alopecia. [, , , , , , , , , , ] Two cases of acute pancreatitis were also reported in clinical trials. []
Q19: What drug delivery strategies have been investigated to improve the targeting of DX-8951f to tumor tissues?
A22: One study explored DE-310, a macromolecular prodrug of DX-8951f, designed to exploit the Enhanced Permeability and Retention (EPR) effect for better tumor targeting and prolonged drug exposure. [] Another study investigated a protracted 21-day continuous intravenous infusion of DX-8951f to achieve prolonged systemic exposure. []
Q20: What analytical techniques are commonly used to characterize and quantify DX-8951f?
A24: The research papers mention high-performance liquid chromatography (HPLC) as a method for measuring DX-8951f and its metabolites in plasma and urine samples. [, , , ]
Q21: Is there information available on the environmental impact and degradation of DX-8951f?
A21: The provided research focuses on the pharmacological and clinical aspects of DX-8951f. Information on its environmental impact and degradation pathways is not discussed.
Q22: What are the dissolution and solubility properties of DX-8951f in various media?
A26: DX-8951f is a water-soluble compound. [, , , , , ] Specific details about its dissolution rate and solubility in various media are not provided in the research papers.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



